1-(Trichloromethyldisulfanyl)butane

Description

Contextualization of 1-(Trichloromethyldisulfanyl)butane within Contemporary Chemical Research

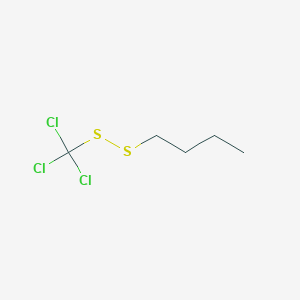

This compound is a sulfur-containing organic compound featuring a butane (B89635) backbone connected to a trichloromethyl group via a disulfide linkage. smolecule.com Its molecular formula is C₅H₉Cl₃S₂. nih.gov The presence of both a disulfide bond and a trichloromethyl group makes this compound a subject of interest in various chemical applications. smolecule.com

The disulfide group can be reduced to thiol groups, which would alter the molecule's reactivity. smolecule.com The trichloromethyl group, on the other hand, can be susceptible to nucleophilic substitution or electrophilic attack, opening pathways to a variety of derivatives. smolecule.com Potential applications for a molecule with this structure are foreseen in agricultural chemistry as a pesticide or herbicide, and in pharmaceutical development as a potential lead compound due to its anticipated biological activity. smolecule.com Furthermore, it can serve as a chemical intermediate in the synthesis of more complex organic molecules. smolecule.com

Historical Development of Disulfide and Trichloromethyl-Containing Compounds in Organic Synthesis

The history of organic synthesis is marked by key discoveries that enabled chemists to build increasingly complex molecules. The synthesis of urea (B33335) by Friedrich Wöhler in 1828 is often cited as the starting point of modern organic synthesis, disproving the theory of vitalism. jrfglobal.com The development of methods to form disulfide bonds has been crucial, particularly in peptide and protein chemistry. Early work focused on the oxidation of thiols to form symmetrical disulfides. britannica.com Over time, more sophisticated methods were developed to form unsymmetrical disulfides, a key challenge in the synthesis of complex biomolecules. organic-chemistry.org The thiol-disulfide exchange reaction, where a thiolate attacks a disulfide bond, is a fundamental process in both synthetic and biological systems. wikipedia.org

The introduction of the trichloromethyl group into organic molecules has also been a long-standing area of research. Trichloromethyl carbinols, for example, are valuable synthetic intermediates. organic-chemistry.org Historically, their synthesis involved the base-promoted addition of chloroform (B151607) to carbonyl compounds. organic-chemistry.org More modern methods have been developed to improve the efficiency and safety of these reactions, such as the use of different catalysts and reaction conditions. organic-chemistry.orgorganic-chemistry.org The trichloromethyl group is known for its high electronegativity, which can significantly influence the acidity of neighboring functional groups. chempanda.com

Significance of Organosulfur Linkages in Chemical Systems

Organosulfur linkages, particularly disulfide bonds, are of profound importance in a wide range of chemical and biological systems. In biochemistry, disulfide bridges formed between cysteine residues are a critical component of the tertiary and quaternary structure of many proteins, providing essential stability to their folded conformations. wikipedia.orgwikipedia.org The reversible nature of disulfide bond formation and cleavage also allows it to function as a signaling mechanism in biological processes. wikipedia.org

Beyond biology, organosulfur compounds are vital in industrial applications. Fossil fuels naturally contain a variety of organosulfur compounds, and their removal is a major focus of oil refineries. wikipedia.orgchemeurope.com In materials science, the crosslinking of polymers through disulfide bonds is a fundamental process in the production of materials like rubber. wikipedia.orgchemeurope.com The unique reactivity of the carbon-sulfur bond, which is longer and weaker than a carbon-carbon bond, makes organosulfur compounds valuable reagents in organic synthesis for the creation of new molecules. chemeurope.comjmchemsci.com

Role of Chlorinated Functionalities in Synthetic Methodologies

Chlorinated functionalities are a cornerstone of modern synthetic organic chemistry. The incorporation of chlorine atoms into a molecule can serve multiple purposes. mdpi.com Chlorine is an electronegative atom that can influence the electron density of a molecule, affecting its reactivity and the acidity of nearby protons. researchgate.netmdpi.com This property is exploited in reactions like the Darzens and Michael reactions, where the presence of a chlorine atom facilitates the formation of carbanions. mdpi.com

Chlorine can also act as a leaving group in nucleophilic substitution reactions or as an electrophilic center when attached to an electron-deficient carbon. mdpi.com In the synthesis of complex natural products, chlorine atoms have been strategically incorporated to control the stereochemical outcome of key reactions. nih.gov Furthermore, chlorinated solvents are widely used in chemical reactions and purifications due to their chemical compatibility and ease of removal. americanchemistry.com The versatility of chlorine as a "workhorse" substituent has made it an indispensable tool for organic chemists. mdpi.com

Research Gaps and Opportunities in the Chemistry of this compound

While the broader families of disulfanyl and chlorinated compounds are well-studied, specific research on this compound appears to be limited. The publicly available information primarily consists of its basic chemical properties and predicted reactivity. smolecule.comnih.gov There is a clear opportunity for further investigation into the fundamental chemistry and potential applications of this compound.

Detailed studies on the synthesis of this compound are needed. Exploring various synthetic routes, such as the halogenation of butane followed by disulfide formation, could lead to more efficient and scalable production methods. smolecule.com A thorough investigation of its reactivity would also be valuable. For example, systematically studying its behavior in nucleophilic substitution, reduction, and electrophilic addition reactions would provide a deeper understanding of its chemical properties and unlock its potential as a synthetic building block. smolecule.com

Furthermore, the predicted applications in agriculture and pharmaceuticals warrant experimental validation. smolecule.com Screening this compound for pesticidal, herbicidal, or other biological activities could lead to the discovery of new useful products. The unique combination of a disulfide linkage and a trichloromethyl group may result in novel modes of action or enhanced efficacy. In essence, this compound represents an underexplored area within organosulfur and chlorinated chemistry, with significant potential for new discoveries.

Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉Cl₃S₂ | nih.gov |

| Molecular Weight | 243.61 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

Structure

3D Structure

Properties

CAS No. |

52739-91-0 |

|---|---|

Molecular Formula |

C5H9Cl3S2 |

Molecular Weight |

239.6 g/mol |

IUPAC Name |

1-(trichloromethyldisulfanyl)butane |

InChI |

InChI=1S/C5H9Cl3S2/c1-2-3-4-9-10-5(6,7)8/h2-4H2,1H3 |

InChI Key |

SCHLSKVLMDSCQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSSC(Cl)(Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 1 Trichloromethyldisulfanyl Butane

Reactions Involving the Disulfide Bond

The disulfide linkage is a key feature of 1-(trichloromethyldisulfanyl)butane, rendering the molecule susceptible to reactions that cleave or modify the sulfur-sulfur bond.

Reductive and Oxidative Cleavage of the S-S Linkage

The sulfur-sulfur bond in this compound can be cleaved under both reductive and oxidative conditions, a characteristic reaction of disulfides. libretexts.org

Reductive Cleavage: Treatment with reducing agents leads to the scission of the S-S bond, typically yielding a thiol and a sulfenyl derivative. For instance, reaction with a reducing agent like sodium borohydride (B1222165) would likely produce butane-1-thiol and a transient trichloromethanethiolate species, which may undergo further reaction. The interconversion between the disulfide and the reduced dithiol forms is a fundamental redox process. libretexts.org

Table 1: Hypothetical Products of Reductive Cleavage of this compound

| Reactant | Reducing Agent | Primary Products |

| This compound | Sodium Borohydride (NaBH₄) | Butane-1-thiol, Trichloromethanethiolate |

| This compound | Dithiothreitol (DTT) | Butane-1-thiol, Trichloromethanethiol |

Oxidative Cleavage: Conversely, strong oxidizing agents can cleave the disulfide bond and lead to the formation of higher oxidation state sulfur species. For example, oxidation with permanganate (B83412) or peroxy acids can yield sulfonic acids. The specific products will depend on the strength of the oxidizing agent and the reaction conditions. libretexts.orgrsc.org The reactivity of disulfide bonds can be significantly influenced by their structure and surrounding environment. nih.gov

Ligand Exchange Reactions and Disulfide Metathesis

Disulfide bonds can undergo exchange reactions, also known as disulfide metathesis, in the presence of other thiols or disulfides. This reversible reaction involves the cleavage of the existing disulfide bond and the formation of new disulfide linkages. In the context of this compound, reaction with a different thiol (R'-SH) would lead to an equilibrium mixture containing the starting materials, butanethiol, and the new mixed disulfide, R'-S-S-CCl₃. This type of reaction is fundamental in various chemical and biological systems. libretexts.org

Radical Reactions of the Disulfanyl Moiety

The sulfur-sulfur bond can also be cleaved homolytically by heat or UV light to generate sulfur-centered radicals. The resulting butylsulfanyl radical (CH₃(CH₂)₃S•) and trichloromethylsulfanyl radical (Cl₃CS•) can then participate in a variety of subsequent radical reactions, such as addition to unsaturated bonds or hydrogen abstraction. The formation of thiyl radicals is a known pathway for the reaction of disulfides under certain conditions. nih.gov

Reactivity of the Trichloromethyl Group

The trichloromethyl group is a potent electrophilic center and also influences the reactivity of the adjacent disulfide bond.

Nucleophilic Substitution at the Carbon Atom

The carbon atom of the trichloromethyl group is highly electron-deficient due to the inductive effect of the three chlorine atoms, making it susceptible to nucleophilic attack. However, direct Sₙ2 substitution at this carbon is generally difficult due to steric hindrance. More commonly, reactions with nucleophiles can lead to the displacement of the entire trichloromethyl group or reactions at the sulfur atom.

Interestingly, research on related trichloromethyl compounds has shown that the chlorine atoms themselves can act as electrophilic centers (σ-holes), leading to a halogen bond-type interaction with nucleophiles. rsc.org This can result in the abstraction of a chlorine atom by a soft nucleophile like a thiolate, initiating a reduction of the trichloromethyl group. rsc.org

Dehalogenation and Carbonyl Formation

The trichloromethyl group can undergo dehalogenation reactions under various conditions. wikipedia.org For instance, reaction with certain metals or reducing agents can lead to the removal of one or more chlorine atoms.

Table 2: Summary of Potential Reactivity of this compound

| Reaction Type | Functional Group | Reagents/Conditions | Potential Products |

| Reductive Cleavage | Disulfide Bond | NaBH₄, DTT | Butane-1-thiol, Trichloromethanethiol derivatives |

| Oxidative Cleavage | Disulfide Bond | KMnO₄, Peroxy acids | Butanesulfonic acid, Trichloromethanesulfonic acid |

| Disulfide Metathesis | Disulfide Bond | R'-SH | Butane-1-thiol, R'-S-S-CCl₃ |

| Radical Cleavage | Disulfide Bond | Heat, UV light | Butylsulfanyl radical, Trichloromethylsulfanyl radical |

| Nucleophilic Attack | Trichloromethyl Group | Thiolates | Dichloromethylsulfide derivatives |

| Dehalogenation | Trichloromethyl Group | Reducing metals | Dichloromethyl- or chloromethyl-disulfanylbutane |

| Hydrolysis | Trichloromethyl Group | H₂O, Acid/Base | Carbonyl sulfide, Butanethiol, CO₂, HCl |

Rearrangement Reactions Involving the Trichloromethyl Group

No documented studies report on the rearrangement reactions of the trichloromethyl group in this compound. In broader contexts, the trichloromethylthio moiety is known to be reactive. For instance, in the case of the fungicide captan, the N-(trichloromethylthio) group can undergo reactions leading to the formation of thiophosgene. However, extrapolation of this reactivity to this compound is speculative without direct experimental evidence. The stability and potential for migration or rearrangement of the CCl3 group within the disulfide framework of this specific molecule remain uninvestigated.

Reactions of the Butane (B89635) Backbone

Similarly, a detailed exploration of the reactivity of the butane portion of this compound is absent from the current scientific literature.

General methods for the functionalization of alkyl chains are abundant in organic chemistry. These strategies often involve radical-mediated processes or the use of strong oxidizing agents to introduce functional groups. However, the application of these methods to this compound has not been specifically reported. The presence of the sensitive trichloromethyldisulfanyl group would likely complicate such transformations, potentially leading to undesired side reactions at the sulfur-sulfur or sulfur-carbon bonds. Without dedicated studies, any proposed functionalization remains theoretical.

The potential for the butyl chain of this compound to undergo cyclization or intramolecular rearrangements is another area lacking experimental data. Such reactions would necessitate specific activation and reaction conditions that have not been described for this molecule. While intramolecular reactions of disulfides are known, particularly in the context of peptide and protein chemistry where they can form cyclic structures, the specific drivers and outcomes for a simple alkyl disulfide like the title compound are not documented.

The influence of the this compound moiety on other functional groups within a larger, more complex molecule is a subject that can only be addressed through targeted synthesis and reactivity studies. As no such complex architectures containing this specific disulfide have been reported, any discussion on these interactions would be purely conjectural.

Mechanistic Investigations of 1 Trichloromethyldisulfanyl Butane Reactions

Elucidation of Reaction Mechanisms

Kinetic studies are fundamental to understanding reaction mechanisms as they provide information about the rate of a reaction and its dependence on the concentration of reactants. The rate law, an equation that links the reaction rate with the concentrations of reactants, is determined experimentally. The order of a reaction with respect to a particular reactant is the exponent of its concentration term in the rate law.

For a hypothetical reaction involving 1-(trichloromethyldisulfanyl)butane and a nucleophile (Nu⁻):

C₄H₉SSCCl₃ + Nu⁻ → C₄H₉SSNu + CCl₃⁻

The rate law would be expressed as:

Rate = k[C₄H₉SSCCl₃]ⁿ[Nu⁻]ᵐ

where 'k' is the rate constant, and 'n' and 'm' are the reaction orders with respect to each reactant. These orders are determined by systematically varying the initial concentrations of the reactants and measuring the initial reaction rates.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Experiment | [C₄H₉SSCCl₃] (mol/L) | [Nu⁻] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 4.8 x 10⁻⁴ |

Isotope labeling is a powerful technique used to trace the path of atoms or groups of atoms through a reaction. By replacing an atom in a reactant molecule with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ³⁴S for ³²S), one can determine which bonds are broken and formed during the reaction by analyzing the position of the isotope in the products.

For instance, if the reaction of this compound with a nucleophile were to proceed via cleavage of the S-S bond, labeling one of the sulfur atoms would help to elucidate the mechanism. If the butyl-sulfur atom were labeled with ³⁴S, the location of this isotope in the products would reveal the details of the bond-breaking and bond-forming steps.

Metabolic flux analysis (MFA) is a related technique that uses stable isotope tracers to study metabolism quantitatively. nih.gov Although not directly applicable to this specific compound without biological context, the principles of using isotope labeling to determine fluxes and reaction pathways are transferable to chemical reaction analysis. nih.gov

Spectroscopic techniques such as UV-Vis, NMR, and IR spectroscopy can be used to detect and characterize transient intermediates that are formed during a reaction. By monitoring the reaction mixture over time, it may be possible to observe the appearance and disappearance of signals corresponding to these short-lived species. This provides direct evidence for the proposed reaction pathway.

For example, if a reaction involving this compound proceeds through a carbocation or a radical intermediate, these species often have distinct spectroscopic signatures that can be detected under the appropriate experimental conditions.

Transition State Analysis

The transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. The study of transition states is crucial for understanding the energetics and kinetics of a reaction.

For example, if a reaction follows a two-step mechanism where the first step is slow and the second is fast, the rate of the reaction will depend only on the concentrations of the reactants involved in the first step. youtube.comnist.gov Conversely, if the first step is a fast equilibrium and the second step is slow, the rate law will also include terms related to the equilibrium constant of the first step. youtube.com The experimental rate law is therefore a powerful tool for identifying the RDS. youtube.comyoutube.com

A reaction energy profile is a graph that plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. The profile shows the energies of the reactants, products, transition states, and any intermediates.

Table 2: Hypothetical Energy Profile Data for a Two-Step Reaction

| Reaction Coordinate | Species | Potential Energy (kJ/mol) |

| Start | Reactants | 0 |

| Peak 1 | Transition State 1 (TS1) | +80 |

| Valley | Intermediate | +30 |

| Peak 2 | Transition State 2 (TS2) | +60 |

| End | Products | -20 |

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H and ¹³C NMR for Connectivity and Proximity Analysis

For 1-(Trichloromethyldisulfanyl)butane, ¹H and ¹³C NMR spectra would provide the foundational information for its structural analysis.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the butyl group. The chemical shifts of these protons would be influenced by their proximity to the electron-withdrawing disulfide and trichloromethyl groups. The protons on the carbon adjacent to the sulfur atom (α-protons) would likely appear at the lowest field (highest ppm value) compared to the other protons in the butyl chain. The integration of the signals would correspond to the number of protons in each unique chemical environment (e.g., 2H for the α-CH₂, 2H for the β-CH₂, 2H for the γ-CH₂, and 3H for the terminal CH₃). Spin-spin coupling patterns (multiplicity) would reveal the connectivity between adjacent carbon atoms.

¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four carbon atoms of the butyl group, plus a signal for the trichloromethyl carbon. The chemical shift of the carbon atom bonded to the sulfur of the disulfide group would be significantly deshielded due to the electronegativity of the sulfur and the adjacent trichloromethyl group. The trichloromethyl carbon itself would appear at a characteristic downfield position due to the strong deshielding effect of the three chlorine atoms.

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is predictive and for illustrative purposes only, as no experimental data is publicly available.)

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical ¹³C Chemical Shift (ppm) |

| CH₃- | ~0.9 | Triplet | ~13 |

| -CH₂-CH₃ | ~1.4 | Sextet | ~22 |

| -S-S-CH₂-CH₂- | ~1.7 | Quintet | ~31 |

| -S-S-CH₂- | ~3.0 | Triplet | ~45 |

| -CCl₃ | - | - | ~95 |

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For the butyl group in this compound, cross-peaks would be expected between the protons of the terminal methyl group and its adjacent methylene (B1212753) group, and between the protons of each adjacent methylene group, confirming the linear nature of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and hydrogen atoms. This would definitively assign each proton signal to its corresponding carbon signal in the butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity across heteroatoms. For instance, correlations would be expected between the protons of the α-methylene group and the trichloromethyl carbon, providing clear evidence for the -S-S-CCl₃ linkage.

Advanced Nuclei NMR (e.g., ³⁵Cl, ³³S if applicable)

While less common, NMR of other nuclei could provide further structural information.

³⁵Cl NMR: Chlorine NMR is characterized by very broad signals due to the quadrupolar nature of the chlorine nuclei. While it could potentially confirm the presence of the C-Cl bonds, the practical application for a molecule like this might be limited due to the expected large linewidths.

³³S NMR: Sulfur-33 NMR is also challenging due to the low natural abundance and quadrupolar moment of the ³³S isotope, resulting in low sensitivity and broad signals. mdpi.comhuji.ac.il However, for disulfides, distinct chemical shift ranges can sometimes be observed. mdpi.com Obtaining a useful ³³S NMR spectrum for this compound would likely require isotopic enrichment and specialized instrumentation. mdpi.comresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) would be crucial for determining the precise molecular formula of this compound (C₅H₉Cl₃S₂). By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive cluster of peaks for the molecular ion, further confirming the presence and number of chlorine atoms in the molecule.

Hypothetical HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C₅H₉³⁵Cl₃S₂]⁺ | 253.9212 |

| [C₅H₉³⁵Cl₂³⁷ClS₂]⁺ | 255.9183 |

| [C₅H₉³⁵Cl³⁷Cl₂S₂]⁺ | 257.9153 |

| [C₅H₉³⁷Cl₃S₂]⁺ | 259.9124 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation pattern. This pattern provides valuable information about the structure of the molecule. For this compound, key fragmentation pathways would likely involve:

Cleavage of the S-S bond: This would be a likely fragmentation pathway, leading to the formation of [C₄H₉S]⁺ and [CCl₃S]⁺ ions.

Cleavage of the C-S bond: Fragmentation could occur at the C-S bonds, leading to the loss of the butyl group or the trichloromethylsufanyl group.

Loss of Chlorine: The sequential loss of chlorine atoms from the trichloromethyl group is another predictable fragmentation pathway.

Fragmentation of the Butyl Chain: The butyl group itself can undergo fragmentation, leading to characteristic alkyl fragment ions.

Analysis of these fragmentation patterns would allow for a detailed reconstruction of the molecular structure, confirming the identity of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The vibrational spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending of its key functional groups. The carbon-sulfur (C-S), disulfide (S-S), and carbon-chlorine (C-Cl) bonds have distinct vibrational frequencies.

The C-S stretching vibrations typically appear in the region of 600-800 cm⁻¹. researchgate.net Due to the presence of two C-S bonds in the molecule (C-S-S and S-C-Cl), a complex pattern of symmetric and asymmetric stretches can be anticipated. The S-S stretching vibration is often weak in the IR spectrum but gives a more intense signal in the Raman spectrum, typically appearing in the 400-550 cm⁻¹ range. researchgate.net This complementarity makes the combined use of IR and Raman spectroscopy particularly effective for identifying the disulfide linkage.

The C-Cl stretching vibrations of the trichloromethyl group are expected to be strong and located in the 600-800 cm⁻¹ region. nih.gov The presence of three chlorine atoms on the same carbon will likely lead to multiple absorption bands due to symmetric and asymmetric stretching modes.

| Bond | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-S Stretch | 600-800 | Medium to Weak | Medium |

| S-S Stretch | 400-550 | Weak | Strong |

| C-Cl Stretch | 600-800 | Strong | Medium |

| C-H Stretch (butane) | 2850-3000 | Strong | Strong |

| C-H Bend (butane) | 1370-1470 | Medium | Medium |

This data is predictive and based on characteristic vibrational frequencies of related organosulfur and halogenated compounds. researchgate.netnih.gov

The butane (B89635) chain in this compound can exist in different conformations, primarily the anti and gauche forms, due to rotation around the C-C bonds. libretexts.org These different conformers can give rise to distinct vibrational frequencies, particularly in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹). By analyzing the temperature dependence of the spectra or by comparing experimental spectra with theoretical calculations for different conformers, it is possible to gain insights into the most stable conformation in a given state (gas, liquid, or solid). acdlabs.comresearchgate.net The dihedral angle of the C-S-S-C moiety also significantly influences the vibrational spectra, and analysis of the S-S and C-S stretching regions can provide information about the geometry of the disulfide bond. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org

By obtaining a suitable single crystal of this compound, single-crystal X-ray diffraction analysis can provide a wealth of structural information. carleton.edurigaku.com This includes precise bond lengths, bond angles, and torsion angles, which would definitively confirm the molecular connectivity and the preferred conformation in the crystalline state. researchgate.netmdpi.com This technique is unparalleled in its ability to provide an unambiguous structural proof. For chiral molecules, anomalous dispersion techniques can be used to determine the absolute configuration. Although this compound is achiral, this method is critical for related chiral organosulfur compounds.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. carleton.edu |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-S, S-S, C-Cl). carleton.edu |

| Bond Angles | The angles between adjacent bonds. carleton.edu |

| Torsion Angles | The dihedral angles defining the molecular conformation. |

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. wikipedia.orgnih.govnih.gov Different polymorphs can exhibit different physical properties. Organosulfur compounds have been shown to exhibit polymorphism. akjournals.com The specific crystalline form of this compound that is obtained can be influenced by factors such as the crystallization solvent and temperature. X-ray diffraction is the primary method for identifying and characterizing different polymorphic forms. sfasu.edu

Furthermore, the analysis of the crystal structure reveals how the molecules pack together in the solid state. This crystal packing is governed by intermolecular forces such as van der Waals interactions. Understanding these interactions is important as they can influence the physical properties of the solid material.

Computational and Theoretical Chemistry Studies of 1 Trichloromethyldisulfanyl Butane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable for elucidating the three-dimensional structure and electronic properties of molecules. scirp.org For a molecule like 1-(trichloromethyldisulfanyl)butane, these calculations would reveal critical insights into its stability and reactivity.

Optimization of Molecular Conformations

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. libretexts.org This is achieved by finding the lowest energy conformation on the potential energy surface. For this compound, with its flexible butyl chain and the rotatable disulfide bond, multiple local energy minima, or conformers, are expected.

Theoretical chemists would typically employ methods like Density Functional Theory (DFT) to systematically explore the conformational landscape and identify the global minimum energy structure. mdpi.com The resulting data would include precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Interactive Data Table: Hypothetical Optimized Geometric Parameters for this compound

Note: The following data is hypothetical and for illustrative purposes only, pending actual research.

| Parameter | Bond/Angle | Value |

| Bond Length | C-S | 1.85 Å |

| Bond Length | S-S | 2.05 Å |

| Bond Length | S-C(Cl3) | 1.80 Å |

| Bond Angle | C-S-S | 104.5° |

| Bond Angle | S-S-C(Cl3) | 103.2° |

| Dihedral Angle | C-S-S-C | 90.0° |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net

A computational analysis would calculate the energies of these orbitals and map their spatial distribution. This would reveal which parts of the this compound molecule are most likely to be involved in chemical reactions. For instance, it is plausible that the lone pairs on the sulfur atoms contribute significantly to the HOMO, making them potential sites for electrophilic attack.

Interactive Data Table: Hypothetical Frontier Orbital Energies for this compound

Note: The following data is hypothetical and for illustrative purposes only, pending actual research.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.50 | Highest Occupied Molecular Orbital |

| LUMO | -1.25 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 8.25 | Energy difference indicating stability |

Charge Distribution and Electrostatic Potential Maps

The distribution of electrons within a molecule is rarely uniform. An analysis of the charge distribution would quantify the partial charges on each atom in this compound. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which shows regions of positive and negative electrostatic potential on the molecule's surface. researchgate.net

For this compound, one would expect significant negative potential around the electronegative chlorine and sulfur atoms, and positive potential around the hydrogen atoms of the butyl group. These maps are invaluable for predicting how the molecule will interact with other molecules, such as in nucleophilic or electrophilic attacks. smolecule.com

Reaction Mechanism Predictions and Validation

A significant application of computational chemistry is the elucidation of reaction mechanisms, providing a detailed, step-by-step understanding of how a chemical transformation occurs. uvic.ca

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

To study a potential reaction of this compound, such as its decomposition or reaction with a nucleophile, computational chemists would first locate the transition state (TS) structure. The TS is the highest energy point along the reaction pathway. rowansci.com

Once the TS is identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.deq-chem.com This calculation maps the minimum energy path connecting the transition state to the reactants and the products, confirming that the located TS indeed connects the desired chemical species. mdpi.comlibretexts.org

Calculation of Activation Barriers and Reaction Energies

Interactive Data Table: Hypothetical Reaction Energy Profile for a Reaction of this compound

Note: The following data is hypothetical and for illustrative purposes only, pending actual research.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

Solvation Effects in Computational Studies

In the computational and theoretical chemistry of this compound, accounting for solvation effects is crucial for accurately predicting its properties in a liquid environment. Solvation models are broadly categorized into explicit and implicit models.

Explicit solvent models involve including a number of individual solvent molecules in the quantum mechanical calculation. This approach can provide a highly detailed picture of the solute-solvent interactions, including specific hydrogen bonding. However, the computational cost is very high due to the large number of atoms involved.

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a given dielectric constant. The polarizable continuum model (PCM) and its variations are widely used examples. nih.gov These models create a cavity in the dielectric continuum to accommodate the solute molecule and calculate the electrostatic interaction between the solute's charge distribution and the polarized continuum. The solvation model based on density (SMD) is another popular implicit model that is parameterized to reproduce solvation free energies for a wide range of solvents. nih.gov

For a molecule like this compound, which possesses a polar trichloromethyldisulfanyl group and a nonpolar butyl chain, the choice of solvation model can significantly influence the calculated conformational energies, reaction barriers, and spectroscopic properties. For instance, in a polar solvent, conformations that maximize the exposure of the polar group to the solvent would be stabilized.

A hypothetical study on this compound might compare the calculated conformational energies in the gas phase versus in a solvent like chloroform (B151607) or water using different solvation models, as illustrated in the hypothetical data below.

Table 1: Hypothetical Conformational Energies of this compound in Different Environments

| Conformer | Gas Phase Energy (kcal/mol) | PCM (Chloroform) Energy (kcal/mol) | SMD (Water) Energy (kcal/mol) |

| Anti | 0.0 | 0.0 | 0.0 |

| Gauche 1 | 0.8 | 0.6 | 0.5 |

| Gauche 2 | 1.2 | 1.0 | 0.8 |

Spectroscopic Property Simulations

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules like this compound.

Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants is a cornerstone of computational chemistry for structure elucidation. mdpi.comrsc.org The most common method for calculating NMR shielding tensors is the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT). nih.govresearchgate.net

To predict the ¹H and ¹³C NMR chemical shifts of this compound, one would first perform a geometry optimization of the molecule. Then, the GIAO method is used to calculate the isotropic shielding values for each nucleus. These absolute shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

The accuracy of the predicted chemical shifts can be improved by considering conformational averaging and by using machine learning approaches trained on large datasets of experimental and calculated shifts. mdpi.comrsc.org While no specific studies on this compound are available, the following table provides a hypothetical comparison of predicted and experimental chemical shifts.

Table 2: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 35.2 | 34.8 |

| C2 | 28.9 | 28.5 |

| C3 | 22.1 | 21.8 |

| C4 | 13.8 | 13.5 |

| C (S-CCl₃) | 98.5 | 97.9 |

| H1 (α) | 3.15 | 3.10 |

| H2 (β) | 1.75 | 1.72 |

| H3 (γ) | 1.50 | 1.47 |

| H4 (δ) | 0.95 | 0.92 |

Simulation of Vibrational Spectra (IR and Raman)

The simulation of vibrational spectra, such as Infrared (IR) and Raman, provides a powerful tool for identifying functional groups and determining the structure of a molecule. nih.gov These simulations are typically performed by calculating the second derivatives of the energy with respect to the atomic positions, which yields the harmonic vibrational frequencies.

For this compound, a frequency calculation would be performed on the optimized geometry. The resulting vibrational modes can be animated to visualize the atomic motions associated with each frequency. The IR intensities are calculated from the derivatives of the dipole moment, while Raman activities are determined from the derivatives of the polarizability.

Anharmonic effects can be significant and can be accounted for using more computationally intensive methods, though harmonic frequencies are often sufficient for a qualitative comparison with experimental spectra. nih.gov A hypothetical table of simulated vibrational frequencies for key functional groups in this compound is presented below.

Table 3: Hypothetical Simulated Vibrational Frequencies for this compound

| Vibrational Mode | Simulated Frequency (cm⁻¹) | Description |

| C-H stretch | 2960-2850 | Butyl chain C-H stretching |

| C-H bend | 1465-1380 | Butyl chain C-H bending |

| C-Cl stretch | 800-700 | Trichloromethyl C-Cl stretching |

| C-S stretch | 750-650 | Carbon-sulfur stretching |

| S-S stretch | 550-450 | Disulfide stretching |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. nih.govnih.gov While this compound itself is not chiral, chiral derivatives could be synthesized, for instance, by introducing a stereocenter in the butyl chain.

Computational methods can predict the CD spectrum of a chiral molecule, which is crucial for determining its absolute configuration. This is typically done by calculating the rotational strengths of the electronic transitions using time-dependent density functional theory (TD-DFT). The predicted CD spectrum is then generated by fitting the calculated transitions to a Gaussian or Lorentzian lineshape.

By comparing the predicted CD spectrum with the experimental one, the absolute configuration of the chiral derivative of this compound can be assigned. The following table provides a hypothetical example of calculated electronic transitions and their rotational strengths for a chiral derivative.

Table 4: Hypothetical Calculated Electronic Transitions and Rotational Strengths for a Chiral Derivative of this compound

| Transition | Wavelength (nm) | Oscillator Strength | Rotational Strength (10⁻⁴⁰ cgs) |

| 1 | 285 | 0.012 | +5.6 |

| 2 | 260 | 0.085 | -12.3 |

| 3 | 235 | 0.150 | +25.1 |

| 4 | 210 | 0.420 | -30.5 |

Applications of 1 Trichloromethyldisulfanyl Butane in Chemical Synthesis and Materials Science

Reagent in Organic Synthesis

The unique combination of a butyl group, a disulfide linkage, and a trichloromethyl group in 1-(Trichloromethyldisulfanyl)butane suggests its potential as a specialized reagent in organic synthesis. Its reactivity is likely centered around the S-S and S-CCl₃ bonds.

Introduction of Sulfur and Chlorinated Moieties into Complex Molecules

The trichloromethyldisulfanyl group is a key functional component that can be transferred to other molecules. It is plausible that this compound could serve as a source for the n-Bu-S-S- or the -S-S-CCl₃ moiety. The reactivity of related compounds, such as Bis(trichloromethyl) disulfide, which is known to act as a precursor for sulfenyl chlorides, supports this hypothesis. By analogy, this compound could potentially be used to introduce a butyl disulfide group or a trichloromethylthio group into various organic substrates, thereby imparting specific physical and chemical properties.

Role in Cross-Coupling Reactions and Functionalization

While no specific examples of this compound in cross-coupling reactions are documented, the chemistry of related organosulfur compounds provides a basis for speculation. For instance, unsymmetrical disulfides can be synthesized through the cross-coupling of different sulfenyl chlorides. It is conceivable that this compound could participate in similar reactions, either by cleavage of the disulfide bond or through reactions involving the trichloromethyl group. The presence of "Benzenes, trichloromethyldisulfanyl-" in chemical indices suggests that the trichloromethyldisulfanyl group can be attached to aromatic systems, hinting at potential functionalization reactions. thieme-connect.de

Precursor for Novel Heterocyclic Compounds

Sulfur-containing compounds are fundamental building blocks in the synthesis of a wide array of heterocyclic systems. The disulfide linkage in this compound could, under appropriate reaction conditions, be cleaved to generate reactive sulfur species. These intermediates could then potentially undergo cyclization reactions with suitable organic backbones to form novel sulfur-containing heterocycles. However, there is currently no specific literature evidence to support the direct use of this compound for this purpose.

Building Block for Polymeric Materials

The incorporation of sulfur atoms into polymer backbones is known to impart unique and desirable properties, such as high refractive indices and thermal stability. The disulfide bond in this compound makes it a theoretical candidate as a monomer or co-monomer in the synthesis of sulfur-rich polymers.

Incorporation into Polymer Backbones

In principle, this compound could be incorporated into a polymer chain through reactions involving its disulfide bond. For example, ring-opening polymerization of cyclic disulfides is a known method for producing poly(disulfide)s. While this compound is not a cyclic monomer, it could potentially undergo polycondensation reactions with other monomers, leading to the integration of the -S-S- unit into the polymer backbone.

Development of Materials with Tunable Properties

The presence of both a reactive disulfide bond and a bulky, electron-withdrawing trichloromethyl group in this compound makes it a candidate for the development of materials with tunable properties. The disulfide bond can be reversibly cleaved and reformed under mild redox or photochemical conditions, a property that is widely exploited in the design of "smart" or stimulus-responsive polymers.

Incorporation of this compound into a polymer backbone or as a cross-linker could lead to materials that exhibit changes in their mechanical, optical, or solubility properties in response to specific triggers. For instance, a polymer network cross-linked with this compound could be designed to degrade or "self-heal" upon exposure to a reducing agent, which would cleave the disulfide bonds. The trichloromethyl group, with its significant steric bulk and hydrophobicity, would also influence the physical properties of the resulting material, potentially enhancing thermal stability or modifying its solubility profile.

Table 1: Potential Stimuli and Responses for Materials Incorporating this compound

| Stimulus | Potential Material Response | Underlying Chemical Change |

| Reducing Agents (e.g., dithiothreitol) | Degradation, softening, increased solubility | Cleavage of disulfide bonds to thiols |

| Oxidizing Agents (e.g., hydrogen peroxide) | Cross-linking, hardening, decreased solubility | Formation of disulfide bonds from thiols |

| UV/Visible Light | Cleavage or rearrangement of disulfide bonds | Photochemical reaction of the S-S bond |

| Temperature Changes | Alteration of polymer chain dynamics | Influence of the bulky trichloromethyl group |

Catalysis and Ligand Design

The sulfur atoms in this compound possess lone pairs of electrons, making them potential coordination sites for metal centers. This opens up possibilities for its use in catalysis and ligand design.

Potential as a Ligand in Organometallic Catalysis

While not a classic chelating ligand, this compound could function as a monodentate or bridging ligand in organometallic complexes. The electronic properties of the sulfur atoms would be significantly influenced by the adjacent trichloromethyl group, which is strongly electron-withdrawing. This could modulate the electron density at the metal center, thereby tuning its catalytic activity. For example, coordination to a transition metal could lead to catalysts with unique selectivity in reactions such as cross-coupling or hydrogenation.

Precursor for Active Catalytic Species

This compound could serve as a precursor for the in-situ generation of catalytically active species. For instance, under certain reaction conditions, the C-S or S-S bonds might cleave to generate reactive sulfur-containing fragments that could then participate in a catalytic cycle. The trichloromethyl group could also play a role in the stability or reactivity of these intermediates.

Development of Chiral Catalysts from Derivatives

The butyl chain of this compound provides a scaffold that could be functionalized to introduce chirality. For example, the introduction of a stereocenter on the butyl group could lead to chiral disulfide ligands. Such ligands are of great interest in asymmetric catalysis, where they can induce enantioselectivity in a wide range of chemical transformations. The synthesis of chiral derivatives would be a key step in exploring the full potential of this compound in stereoselective synthesis.

Environmental Aspects of Organosulfur and Chlorinated Compounds in Chemical Processes

General Considerations for Waste Management in Synthesis

The synthesis of organosulfur and chlorinated compounds traditionally involves reagents and processes that generate significant waste streams. The synthesis of a compound like 1-(Trichloromethyldisulfanyl)butane likely involves the reaction of a butane (B89635) thiol derivative with a trichloromethanesulfenyl chloride. This process can produce byproducts and require extensive purification steps, leading to solvent and reagent waste.

Key considerations for waste management in the synthesis of such compounds include:

Minimization of Hazardous Byproducts: The reaction pathways should be designed to reduce the formation of toxic or persistent byproducts. For instance, the synthesis of disulfides can sometimes lead to the overoxidation of thiols, forming thiosulfinates and thiosulfonates, which may have different environmental fates and toxicities. tandfonline.com

Solvent Selection and Recovery: The choice of solvents is critical. Traditional organic solvents can be volatile, toxic, and difficult to dispose of. Green chemistry principles advocate for the use of safer solvents, such as water or supercritical fluids, or even solvent-free reaction conditions. jetir.org Where solvents are necessary, implementing efficient recovery and recycling systems is crucial to minimize waste.

Reagent Stoichiometry: Using stoichiometric reagents often leads to the generation of large amounts of waste. wikipedia.org Catalytic methods are preferable as they are used in smaller quantities and can be regenerated and reused. epa.gov

Treatment of Effluents: Waste streams from the synthesis, including aqueous and organic phases, must be treated to remove hazardous components before discharge. This can involve processes like adsorption, advanced oxidation, or biological treatment. nih.gov For instance, modified zeolites have shown effectiveness in removing organic pollutants from wastewater. nih.gov

A comparative look at waste generation in traditional versus greener synthetic routes for disulfides highlights the potential for improvement.

| Synthetic Method | Typical Solvents | Waste Profile | Reference |

| Traditional Oxidation | Chlorinated hydrocarbons, DMF | High volume of solvent waste, potential for halogenated byproducts. | researchgate.net |

| Green Catalytic Oxidation | Water, Air | Minimal solvent waste, reduced byproducts, catalyst can be recycled. | rsc.orgrsc.org |

This table is interactive. Users can sort and filter the data.

Atom Economy and Sustainability in Synthetic Design

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgjocpr.com It is a key principle of green chemistry and a critical factor in sustainable synthetic design. epa.gov

The percent atom economy is calculated as:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 libretexts.org

For the synthesis of this compound, a hypothetical reaction could be the coupling of 1-butanethiol (B90362) and trichloromethanesulfenyl chloride.

C₄H₉SH + CCl₃SCl → C₄H₉SSCCl₃ + HCl

In this idealized reaction, the only byproduct is hydrogen chloride (HCl). To calculate the atom economy, we would use the molecular weights of the product and all reactants. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. jocpr.com Reactions with poor atom economy, such as the Wittig or Gabriel syntheses, generate significant waste because large reagent molecules are not incorporated into the final product. wikipedia.org

To enhance sustainability, synthetic routes with higher atom economy are preferred. For disulfide synthesis, addition reactions are generally more atom-economical than substitution or elimination reactions. The development of catalytic cycles that minimize the use of stoichiometric reagents is a primary goal in green chemistry. nih.gov

| Reaction Type | General Atom Economy | Example | Reference |

| Addition | High (often 100%) | Diels-Alder Reaction | jocpr.com |

| Substitution | Moderate to Low | Williamson Ether Synthesis | wikipedia.org |

| Elimination | Low | Dehydrohalogenation | wikipedia.org |

This table is interactive. Users can sort and filter the data.

Future Research Directions and Emerging Trends

Exploration of New Synthetic Methodologies

The development of efficient and selective synthetic routes is the foundational step in exploring the properties and applications of any new chemical entity. For 1-(Trichloromethyldisulfanyl)butane, future research will likely focus on creating novel, high-yield synthetic pathways.

Current strategies for forming unsymmetrical disulfides often involve the reaction of a thiol with a sulfenyl halide or the oxidation of a mixture of two different thiols. A prospective route for this compound could involve the reaction of butane-1-thiol with trichloromethanesulfenyl chloride.

Hypothetical Reaction Scheme: CH₃(CH₂)₃SH + CCl₃SCl → CH₃(CH₂)₃S-SCCl₃ + HCl

Another avenue involves disulfide exchange reactions, where a symmetrical disulfide is reacted with a different thiol under specific conditions to yield an unsymmetrical product. rsc.org Research into catalytic methods, including metal-free approaches, could significantly enhance the efficiency and environmental friendliness of such syntheses. nih.gov The development of one-pot reactions that minimize purification steps and maximize atom economy will be a key trend.

Development of Advanced Spectroscopic and Analytical Tools

A thorough characterization is crucial to confirm the structure and purity of a newly synthesized compound. Future work on this compound will necessitate the use of advanced spectroscopic and analytical techniques.

High-resolution Mass Spectrometry (HRMS) would be essential for determining the exact molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, would provide detailed information about the molecular structure, confirming the connectivity of the butyl and trichloromethyl groups.

Fourier-transform infrared (FTIR) spectroscopy would be employed to identify characteristic vibrational frequencies, such as the C-S and S-S bonds. Challenges in analyzing organosulfur compounds, such as potential fragmentation in mass spectrometry or reactions on analytical equipment surfaces, will need to be addressed. copernicus.org The development of specialized analytical methods, perhaps utilizing polymer-coated optical fibers, could offer new ways to detect and quantify this and related compounds. nih.gov

Table 1: Hypothetical Spectroscopic Data for this compound

| Technique | Expected Observation | Interpretation |

| ¹H NMR | Multiplets in the 0.9-3.0 ppm range | Signals corresponding to the butyl group protons (CH₃, CH₂, CH₂-S) |

| ¹³C NMR | Peaks corresponding to the four unique carbons of the butyl group and the trichloromethyl carbon | Confirms the carbon skeleton and the presence of the -CCl₃ group |

| FTIR | Absorption bands in the 500-700 cm⁻¹ range | Characteristic stretching frequencies for C-S and S-S bonds |

| HRMS (ESI+) | [M+H]⁺ or [M+Na]⁺ ion with a specific m/z ratio | Confirms the molecular formula (C₅H₉Cl₃S₂) |

Predictive Modeling and Machine Learning in Compound Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For a novel compound like this compound, these methods can predict properties and guide experimental work before resource-intensive lab synthesis is undertaken.

Quantum chemical calculations, such as Density Functional Theory (DFT), could be used to model its three-dimensional structure, predict spectroscopic signatures, and understand its electronic properties. Machine learning models, trained on data from other organosulfur compounds, could estimate properties like boiling point, solubility, reactivity, and even potential biological activity or toxicity. plos.orgnih.gov These predictive models can accelerate the design of derivatives with tailored properties, optimizing them for specific applications. nih.gov For instance, models could predict the odor character of the compound, a common feature of interest for organosulfur molecules. plos.org

Integration into Supramolecular Chemistry and Nanomaterials

Disulfide bonds are of significant interest in supramolecular chemistry because they are dynamic covalent bonds. researchgate.net This means the S-S bond can be reversibly broken and reformed under specific stimuli, such as changes in pH or the presence of a reducing agent. rsc.orgacs.org This dynamic nature makes this compound a candidate for integration into smart materials.

Future research could explore its use as a building block for self-healing polymers or responsive gels. The disulfide bond could act as a cleavable linker in drug delivery systems or as a component in dynamic combinatorial libraries for the discovery of new molecular receptors. acs.org The interplay between the molecule's conformation and its ability to form larger assemblies through non-covalent interactions will be a key area of study. nih.gov

Expanding the Scope of Applications in Niche Chemical Fields

The unique combination of a lipophilic butyl group and an electron-withdrawing trichloromethyl group could give this compound interesting properties for niche applications. The trichloromethylthio (-SCCl₃) group is known for its use in agrochemicals and as a precursor in organic synthesis.

Potential future applications could include:

Material Science: As an additive to modify the properties of polymers or as a coating with specific refractive or protective properties.

Agrochemicals: Investigation into its potential as a fungicide or pesticide, a known application area for related organosulfur compounds.

Chemical Synthesis: Use as an intermediate, where the -SCCl₃ group can act as a protecting group or as a reactive handle for further chemical transformations.

The exploration of this compound could lead to the development of new reagents or materials with functionalities not achievable with existing molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.